rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride
Description
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride is a chiral sulfonyl chloride derivative featuring a substituted oxane (tetrahydropyran) ring. The compound’s racemic nature (rac-) arises from its two stereoisomers, (2R,6S) and (2S,6R), which are non-superimposable mirror images. The methanesulfonyl chloride group (-SO₂Cl) attached to the oxane ring makes it a reactive electrophile, suitable for sulfonylation reactions in organic synthesis. This compound is likely employed in pharmaceuticals, agrochemicals, or materials science to introduce sulfonate groups into target molecules, leveraging its stereochemical complexity for selective reactivity .
Properties
Molecular Formula |
C7H13ClO3S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
[(2S,6R)-6-methyloxan-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H13ClO3S/c1-6-3-2-4-7(11-6)5-12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
XFTNCRHZKGENJY-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H](O1)CS(=O)(=O)Cl |
Canonical SMILES |
CC1CCCC(O1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride typically involves the reaction of 6-methyloxan-2-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: The reaction is carried out in aqueous conditions, often with a mild acid or base to catalyze the process.
Major Products:
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfide.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemistry: It is employed in the modification of biomolecules such as proteins and peptides.
Material Science: The compound is used in the synthesis of functional materials and polymers.
Mechanism of Action
The mechanism of action of rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Functional Group and Reactivity
rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride
- Functional Group : Methanesulfonyl chloride (-SO₂Cl).
- Reactivity : High electrophilicity due to the sulfonyl chloride group, enabling nucleophilic substitution (e.g., with amines or alcohols). The oxane ring’s oxygen atom may enhance solubility in polar solvents.
rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride (from )
Structural and Application Differences
Purity and Commercial Availability
- However, analogous sulfonyl chlorides typically require >90% purity for synthetic applications.
- rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine hydrochloride : Available at >95% purity, ensuring reliability in pharmaceutical research .
- (R)-(-)-α-Methoxyphenylacetic acid : Sold at >97.0% purity (HPLC), reflecting its demand in high-precision asymmetric synthesis .
Research Implications and Limitations
While the provided evidence lacks direct data on this compound, structural analogs suggest its utility in stereoselective sulfonylation. Further studies should investigate:
Stereochemical Impact: How the (2R,6S) configuration affects reaction outcomes compared to racemic or non-chiral sulfonyl chlorides.
Solubility and Stability : Role of the oxane ring in modulating solubility and shelf-life under varying conditions.
Biological Activity
The compound rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride, identified by its CAS number 2648895-22-9, is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.
- Molecular Formula : C₇H₉ClO₂S
- Molecular Weight : 212.7 g/mol
- Purity : Minimum 95%
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. It can interact with nucleophilic sites on various biomolecules, including proteins and enzymes. The sulfonyl chloride group facilitates the formation of covalent bonds, leading to the inhibition or modification of target proteins.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes. This includes potential inhibition of proteases and kinases, which are critical in various signaling pathways and cellular processes.
Anticancer Properties
Recent studies have explored the compound's role as a small molecule inhibitor targeting KRAS G12C mutants, which are prevalent in certain cancers. The compound's ability to modulate pathways associated with cell proliferation and survival makes it a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
There is emerging evidence suggesting that compounds similar to this compound may possess antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Case Studies
- KRAS G12C Inhibition
-
Enzyme Interaction Studies
- Another research focused on the interaction of the compound with specific proteases. The findings indicated that this compound could effectively inhibit protease activity by forming stable covalent bonds with active site residues .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 212.7 g/mol | Varies (typically around 200 g/mol) |
| Biological Activity | Enzyme inhibition, anticancer potential | Varies; often includes antimicrobial |
| Mechanism of Action | Covalent modification of target proteins | Similar mechanisms but varies by compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
